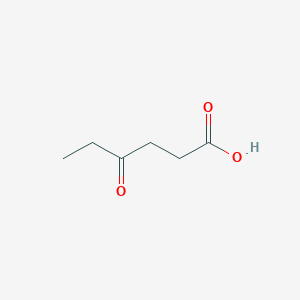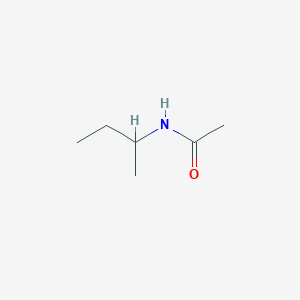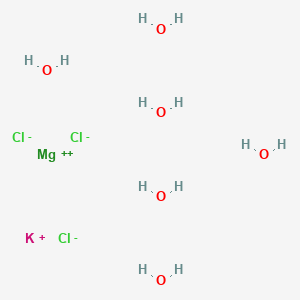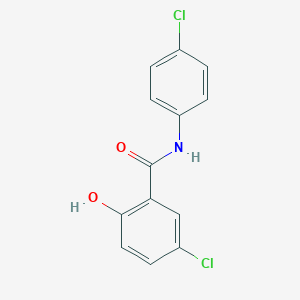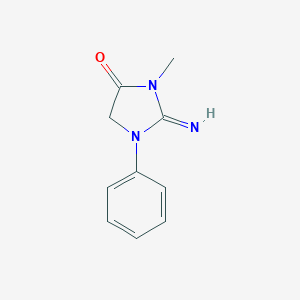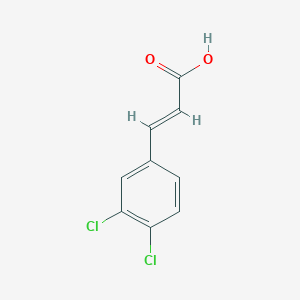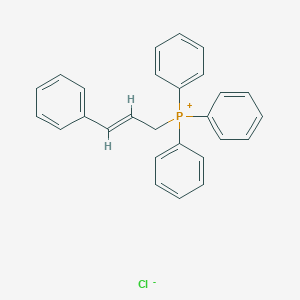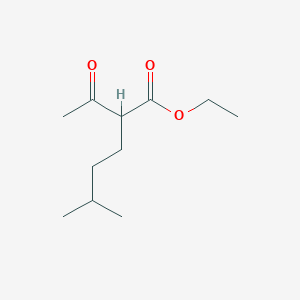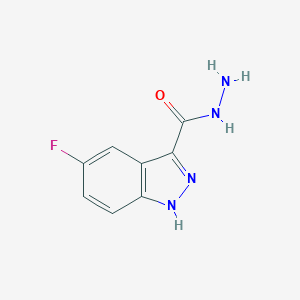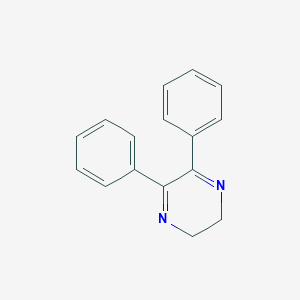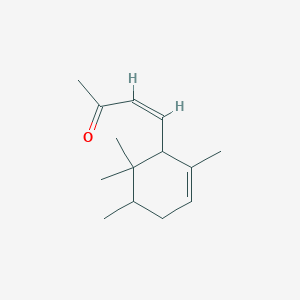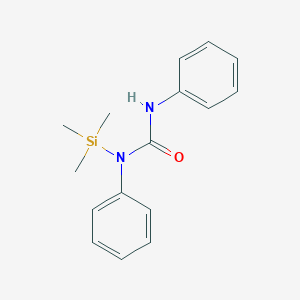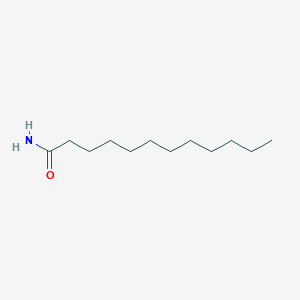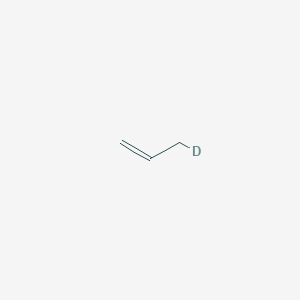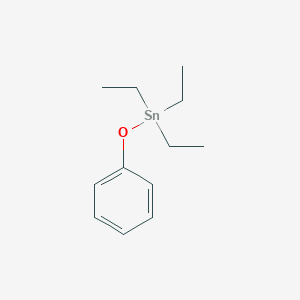
Stannane, phenoxytriethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, phenoxytriethyl-, also known as Ph3SnOEt3, is an organotin compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an excellent candidate for use in organic synthesis and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of Stannane, phenoxytriethyl- is not fully understood, but it is believed to act as a Lewis acid in various chemical reactions. The tin atom in Stannane, phenoxytriethyl- has a vacant orbital that can accept a pair of electrons from a nucleophile, making it an excellent candidate for use as a catalyst. It can also act as a nucleophile in certain reactions, such as the cleavage of ethers.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Stannane, phenoxytriethyl-. However, it has been shown to have low toxicity and is not considered to be a significant health hazard. It is not known to have any specific biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, phenoxytriethyl- has several advantages for use in lab experiments, including its high yield synthesis method, low toxicity, and versatility in various chemical reactions. However, it also has limitations, such as its sensitivity to moisture and air, which can cause it to degrade. It is also not suitable for use in certain reactions, such as those involving strong acids or bases.
Zukünftige Richtungen
There are several future directions for the use of Stannane, phenoxytriethyl- in scientific research. One potential area is in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. It can also be used in the development of new catalysts for various chemical reactions. Additionally, it may have applications in the field of nanotechnology, such as in the synthesis of new nanoparticles and materials.
Conclusion:
In conclusion, Stannane, phenoxytriethyl- is a versatile compound that has significant potential in various scientific research applications. Its unique structure and properties make it an excellent candidate for use in organic synthesis, catalysis, and material science. While there is limited research on its biochemical and physiological effects, it is not considered to be a significant health hazard. As research continues, it is likely that Stannane, phenoxytriethyl- will continue to have a significant impact in various scientific fields.
Synthesemethoden
The synthesis of Stannane, phenoxytriethyl- can be achieved by reacting Ph3SnCl with sodium ethoxide in ethanol. The reaction produces Stannane, phenoxytriethyl- and sodium chloride as a byproduct. This method has been widely used in the synthesis of Stannane, phenoxytriethyl- due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
Stannane, phenoxytriethyl- has been used in various scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and ketones. It has also been used as a catalyst in various reactions, such as the esterification of carboxylic acids and the cleavage of ethers. In material science, Stannane, phenoxytriethyl- has been used in the synthesis of nanoparticles and thin films.
Eigenschaften
CAS-Nummer |
1529-30-2 |
|---|---|
Produktname |
Stannane, phenoxytriethyl- |
Molekularformel |
C12H20OSn |
Molekulargewicht |
299 g/mol |
IUPAC-Name |
triethyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
JNLJTPIVUFSZCN-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC1=CC=CC=C1 |
Kanonische SMILES |
CC[Sn](CC)(CC)OC1=CC=CC=C1 |
Andere CAS-Nummern |
1529-30-2 |
Synonyme |
Triethylphenoxystannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



